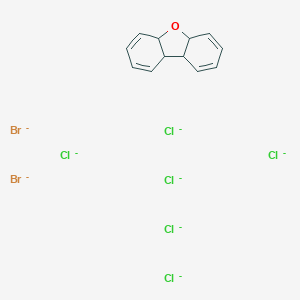
Cyclohepta-1,3,5-triene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta-1,3,5-triene-1-carbonyl chloride is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a cyclic organic compound that contains a carbonyl chloride functional group. The compound has been synthesized using various methods and has been found to have several interesting properties that make it a useful tool for scientific research.
Mecanismo De Acción
The mechanism of action of Cyclohepta-1,3,5-triene-1-carbonyl chloride is not fully understood. However, it is believed that the compound reacts with nucleophiles to form adducts. This reaction can be used in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Cyclohepta-1,3,5-triene-1-carbonyl chloride. However, it has been found to be relatively non-toxic and has low levels of toxicity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclohepta-1,3,5-triene-1-carbonyl chloride is its high purity and stability. This makes it a useful tool for scientific research. However, the compound is relatively expensive and can be difficult to synthesize in large quantities.
Direcciones Futuras
There are several potential future directions for research involving Cyclohepta-1,3,5-triene-1-carbonyl chloride. One area of research could involve the synthesis of new compounds using Cyclohepta-1,3,5-triene-1-carbonyl chloride as a building block. Another area of research could involve the development of new methods for the synthesis of Cyclohepta-1,3,5-triene-1-carbonyl chloride that are more efficient and cost-effective. Additionally, the compound could be studied for its potential applications in the field of medicine and drug development.
Métodos De Síntesis
The synthesis of Cyclohepta-1,3,5-triene-1-carbonyl chloride can be achieved using several methods. One of the most common methods involves the reaction of cyclohepta-1,3,5-triene with phosgene in the presence of a catalyst. This method yields a high purity product and is relatively simple to perform.
Aplicaciones Científicas De Investigación
Cyclohepta-1,3,5-triene-1-carbonyl chloride has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic synthesis. The compound can be used as a building block for the synthesis of more complex organic compounds.
Propiedades
Número CAS |
103533-75-1 |
|---|---|
Nombre del producto |
Cyclohepta-1,3,5-triene-1-carbonyl chloride |
Fórmula molecular |
C8H7ClO |
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
cyclohepta-1,3,5-triene-1-carbonyl chloride |
InChI |
InChI=1S/C8H7ClO/c9-8(10)7-5-3-1-2-4-6-7/h1-5H,6H2 |
Clave InChI |
LMIDPHPEMJHKJG-UHFFFAOYSA-N |
SMILES |
C1C=CC=CC=C1C(=O)Cl |
SMILES canónico |
C1C=CC=CC=C1C(=O)Cl |
Sinónimos |
1,3,5-Cycloheptatriene-1-carbonyl chloride (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















